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(2S,3S)-1,4-Dichlorobutane-diol
Sulfate

Cat. No.: B017382

Compound Name:

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction
Kinetics of a Versatile Chiral Building Block

In the realm of modern organic synthesis, particularly in the development of pharmaceuticals
and other complex chiral molecules, the use of efficient and stereospecific building blocks is
paramount. (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral cyclic sulfate, presents itself as
a highly reactive intermediate for the introduction of diverse functionalities. This guide provides
a comparative analysis of its reaction kinetics, placing it in context with alternative reagents and
offering insights into the experimental methodologies required for such studies.

Due to the high reactivity of cyclic sulfates, specific kinetic data for (2S,3S)-1,4-
Dichlorobutane-diol Sulfate is not readily available in published literature. However, by
examining the well-established principles of cyclic sulfate chemistry and comparing them with
related compounds, such as epoxides, a comprehensive understanding of its kinetic profile can
be achieved.

Reactivity Comparison: Cyclic Sulfates vs.
Alternative Electrophiles

Cyclic sulfates are known to be significantly more reactive towards nucleophiles than their
acyclic counterparts and other common electrophiles like epoxides. This enhanced reactivity is
primarily attributed to the inherent ring strain of the five-membered dioxathiolane-2,2-dioxide
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ring system. Nucleophilic attack leads to the opening of the ring and the formation of a stable
sulfate monoester, providing a strong thermodynamic driving force for the reaction.

In contrast, while epoxides are also valuable three-membered ring electrophiles, their ring
strain is generally less pronounced than that of five-membered cyclic sulfates. This often
translates to slower reaction rates under comparable conditions.

Table 1: Qualitative Comparison of Electrophile Reactivity

(2S,3S)-1,4- . .
. . Epoxides (e.g., Butadiene
Feature Dichlorobutane-diol . .
. Diepoxide)
Sulfate (Cyclic Sulfate)
Reactivity Very High High
o Release of significant ring ] )
Driving Force _ Release of ring strain
strain
Leaving Group Sulfate (excellent) Alkoxide (requires protonation)
) Generally very fast Fast, but typically slower than
Reaction Speed o ]
(milliseconds to seconds)[1] cyclic sulfates[2][3]
Potential for competing
Side Reactions reactions at sulfur (less Polymerization, rearrangement

common)

Quantitative Kinetic Data: A Comparative
Perspective

While specific rate constants for (2S,3S)-1,4-Dichlorobutane-diol Sulfate are not
documented, examining the kinetics of analogous epoxide reactions provides a useful
benchmark. The acid-catalyzed ring-opening of epoxides has been studied, and the data
highlights the influence of substitution on reactivity.

Table 2: Second-Order Rate Constants for Acid-Catalyzed Ring Opening of Selected Epoxides
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. ] Rate Constant
Epoxide Nucleophile Reference
(kH+) (M—*s?)

Data not specified, but
cis-2,3-Epoxy-1,4- noted to be slower
] H20 [2]
butanediol than non-hydroxylated

equivalents[2]

1,2-Epoxybutane H20 - [4]

Upper limit
trans-B-IEPOX H20 ) [4]
determined to be ~0.1

Note: The data in this table is for structurally related epoxides and is intended to provide a
general sense of the magnitude of reaction rates. The reactivity of (2S,3S)-1,4-
Dichlorobutane-diol Sulfate is expected to be significantly higher.

Experimental Protocols for Kinetic Studies

The rapid nature of cyclic sulfate reactions necessitates specialized techniques for accurate
kinetic measurements.[1][5][6] Standard laboratory methods are often too slow to capture the
initial rates of these transformations.

Key Experimental Method: Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is the premier technique for studying fast reactions in solution with
half-lives in the millisecond range.[1][7][8][9]

Methodology:

o Reagent Preparation: Solutions of (2S,3S)-1,4-Dichlorobutane-diol Sulfate and the desired
nucleophile are prepared in a suitable solvent and loaded into separate syringes in the
stopped-flow apparatus.

» Rapid Mixing: The syringe drives are rapidly depressed, forcing the reactant solutions
through a high-efficiency mixer, initiating the reaction.
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» Flow Stoppage and Observation: The mixed solution flows into an observation cell and then
into a stopping syringe. When the stopping syringe is full, the flow is abruptly halted.

o Data Acquisition: A spectrophotometer or other detector monitors the change in a specific
physical property (e.g., absorbance, fluorescence) of the solution in the observation cell as a
function of time.

» Kinetic Analysis: The resulting data (e.g., absorbance vs. time) is fitted to an appropriate rate
law to determine the reaction order and rate constant.

Stopped-Flow Instrument

Reactant A Reactant B
((2S,3S)-1,4-Dichlorobutane-diol Sulfate) (Nucleophile)

Rapid Mixer

Observation Cell
(Spectrophotometer)

Stopping Syringe Detector & Data Acquisitior>

Click to download full resolution via product page

Stopped-flow kinetic analysis workflow.

Reaction Pathway and Logical Relationships

The reaction of (2S,3S)-1,4-Dichlorobutane-diol Sulfate with a nucleophile proceeds via a
nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic
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carbon atoms of the cyclic sulfate, leading to inversion of stereochemistry at that center and
ring-opening.

@S,SS)-1,4-Dich|orobutane—dio| Sulfat9
(Nucleophile (Nu~)

Click to download full resolution via product page

SN2 Transition State

Ring-Opened Produc)

General reaction pathway for nucleophilic attack.

Conclusion

(2S,3S)-1,4-Dichlorobutane-diol Sulfate is a highly reactive and synthetically valuable chiral
building block. While direct quantitative kinetic data for its reactions are scarce due to their
rapid nature, a strong understanding of its reactivity can be inferred from the established
principles of cyclic sulfate chemistry. Its reactivity is significantly greater than that of analogous
epoxides, making it an excellent choice for efficient and stereospecific transformations. The
study of its reaction kinetics requires specialized techniques, with stopped-flow spectroscopy
being the method of choice. For drug development professionals and synthetic chemists, the
high reactivity of this cyclic sulfate offers the advantage of rapid and clean reactions, often
leading to high yields of desired products under mild conditions. Future research involving
computational studies could provide more precise theoretical kinetic parameters for this
important class of reagents.[10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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